

physical and chemical properties of thianthrene 5-oxide

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Compound of Interest

Compound Name: *Thianthrene 5-oxide*

Cat. No.: *B189080*

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Thianthrene 5-Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthrene 5-oxide is a heterocyclic compound that has garnered significant interest in the scientific community, particularly in the realm of organic synthesis. It serves as a pivotal precursor for the generation of electrophilic sulfur reagents used in the highly selective C-H functionalization of arenes, a process termed "thianthrenation." This technical guide provides an in-depth overview of the physical and chemical properties of **thianthrene 5-oxide**, detailed experimental protocols for its synthesis, and a visualization of its key reactive pathway.

Physical and Chemical Properties

Thianthrene 5-oxide is a white to off-white crystalline solid at room temperature. Its fundamental physical and chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₁₂ H ₈ OS ₂ [1][2][3]
Molecular Weight	232.32 g/mol [1][2][3]
Melting Point	141-143 °C
Boiling Point	423.2±15.0 °C (Predicted)
Density	1.49±0.1 g/cm ³ (Predicted)
Appearance	White to off-white solid
Solubility	Soluble in dichloromethane and ethyl acetate; sparingly soluble in acetonitrile; insoluble in water.

Spectroscopic Data

The structural characterization of **thianthrene 5-oxide** is well-supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity & Coupling Constant (J) Hz
7.92	d, J = 7.8 Hz, 2H
7.61	d, J = 7.6 Hz, 2H
7.54	t, J = 7.6 Hz, 2H
7.41	t, J = 7.6 Hz, 2H

^{13}C NMR (151 MHz, CDCl_3)Chemical Shift (δ) ppm

141.6

130.0

129.2

128.58

128.57

124.6

Infrared (IR) Spectroscopy

IR (film, cm^{-1})

3049

2915

2847

1434

1248

1117

1075

1023

748

451

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) - Electron Ionization (EI)

m/z Calculated for C ₁₂ H ₈ OS ₂ [M] ⁺	232.0017
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m/z Found	232.0022
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Crystal Structure

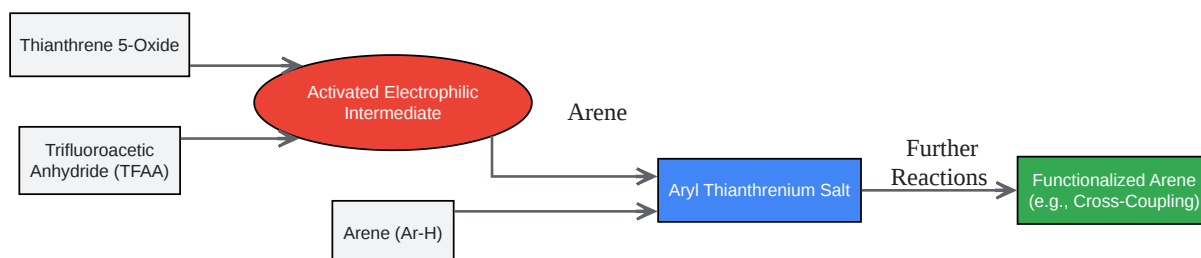
The crystal structure of a co-crystal of **thianthrene 5-oxide** with 1,4-di-iodotetrafluorobenzene reveals key structural parameters. In this co-crystal, the sulfur atom of the sulfoxide has a displacement of 0.684(2) Å, with an S-O bond length of 1.489(6) Å and a C-S-C bond angle of 96.9(3)°.[4]

Chemical Reactivity and Applications

The primary application of **thianthrene 5-oxide** in modern organic synthesis is as a precursor to the thianthrenium salts used for the C-H functionalization of arenes. This transformation, known as thianthrenation, allows for the introduction of a versatile functional group handle onto an aromatic ring with high regioselectivity.

Thianthrenation Pathway

The process is initiated by the activation of **thianthrene 5-oxide** with an acid anhydride, typically trifluoroacetic anhydride (TFAA). This forms a highly electrophilic intermediate that can then react with an arene to yield an aryl thianthrenium salt. These salts are valuable intermediates that can undergo a variety of subsequent transformations, including cross-coupling reactions.



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Caption: Activation of **Thianthrene 5-Oxide** for C-H Functionalization.

Experimental Protocols

Synthesis of Thianthrene 5-Oxide from Thianthrene

This protocol details the oxidation of thianthrene to **thianthrene 5-oxide**.

Materials:

- Thianthrene
- Dichloromethane (DCM)
- Sodium bromide (NaBr)
- Acetic acid
- Iron(III) nitrate nonahydrate ($\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- Deionized water
- Sodium sulfate (Na_2SO_4)
- Ethyl acetate (EtOAc)
- Diethyl ether (Et_2O)

Procedure:

- To a round-bottomed flask under ambient atmosphere, add thianthrene (1.00 equiv), dichloromethane (to achieve a concentration of 0.5 M), sodium bromide (5.00 mol%), acetic acid (75.0 mol%), and iron(III) nitrate nonahydrate (1.00 equiv).
- Vigorously stir the resulting mixture at 25 °C for 4 hours. The reaction is open to the atmosphere.

- Dilute the reaction mixture with water and transfer it to a separatory funnel.
- Separate the aqueous and organic layers. Extract the aqueous layer twice with dichloromethane.
- Combine the organic layers and wash them twice with water.
- Dry the combined organic layer over anhydrous sodium sulfate, filter, and wash the sodium sulfate with dichloromethane.
- Concentrate the filtrate under reduced pressure to obtain a beige solid.
- Break the solid into smaller pieces and stir it in ethyl acetate for 30 minutes.
- Collect the resulting microcrystals by filtration, wash with diethyl ether, and dry in vacuo to afford **thianthrene 5-oxide** as a white powder.

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